Ethyl 6-hydroxy-2-naphthoate
Overview
Description
Ethyl 6-hydroxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is an ester derivative of 6-hydroxy-2-naphthoic acid and is known for its applications in various fields, including organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxy-2-naphthoate can be synthesized through the esterification of 6-hydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for a few hours, followed by neutralization and purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. One common method is the Kolbe-Schmitt reaction, where 6-hydroxy-2-naphthoic acid is produced first and then esterified with ethanol .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
Ethyl 6-hydroxy-2-naphthoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2-naphthoate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The ester group can undergo hydrolysis, releasing the active 6-hydroxy-2-naphthoic acid, which can further interact with biological targets .
Comparison with Similar Compounds
6-Hydroxy-2-naphthoic acid: The parent compound, which shares similar chemical properties but lacks the ester group.
Ethyl 2-naphthoate: Another ester derivative of naphthoic acid, differing in the position of the hydroxyl group.
Methyl 6-hydroxy-2-naphthoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The presence of the hydroxyl group at the 6-position also imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Biological Activity
Ethyl 6-hydroxy-2-naphthoate (C13H12O3) is an organic compound recognized for its diverse biological activities and applications in synthetic chemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of 6-hydroxy-2-naphthoic acid. Its structure features a hydroxyl group that facilitates hydrogen bonding, enhancing its interaction with biological targets such as enzymes and receptors. The molecular configuration allows it to participate in various biochemical pathways, influencing metabolic processes.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with enzymes, which can modulate enzyme activity.
- Ester Hydrolysis : The ester bond can undergo hydrolysis, releasing 6-hydroxy-2-naphthoic acid, which retains biological activity and can further interact with cellular targets.
- Enzyme Interactions : It has been shown to influence various biochemical pathways, potentially acting as an inhibitor or activator depending on the target enzyme.
Antimicrobial Activity
Research indicates that derivatives of naphthoic acids exhibit antimicrobial properties. This compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. For instance, studies have demonstrated that related compounds possess antibacterial properties, which may extend to this compound due to its functional groups .
Anti-inflammatory Properties
Compounds similar to this compound have shown anti-inflammatory effects. For example, methyl 1-hydroxy-2-naphthoate has been documented to reduce inflammation markers in vitro. Given the structural similarities, this compound may exhibit comparable anti-inflammatory activities .
Study on Metabolic Pathways
A study published in the Journal of Natural Products explored the metabolic pathways of naphthoic acid derivatives in rats. The findings highlighted that these compounds undergo significant biotransformation, leading to various metabolites that retain biological activity. This compound was included in the study as a potential precursor for bioactive metabolites .
Pharmacokinetic Analysis
A pharmacokinetic study utilizing ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assessed the absorption and distribution of this compound in biological systems. Results indicated a moderate plasma concentration after administration, suggesting effective absorption and potential therapeutic relevance .
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Ester derivative | Potential antimicrobial and anti-inflammatory properties |
6-Hydroxy-2-Naphthoic Acid | Parent compound | Known antibacterial activity |
Methyl 1-Hydroxy-2-Naphthoate | Methyl ester derivative | Documented anti-inflammatory effects |
Properties
IUPAC Name |
ethyl 6-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMCRWYIXLKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377809 | |
Record name | Ethyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17295-12-4 | |
Record name | Ethyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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